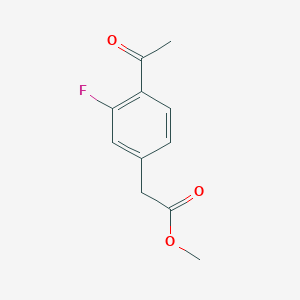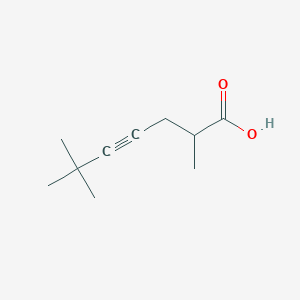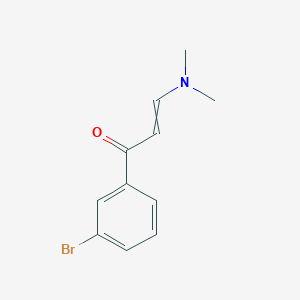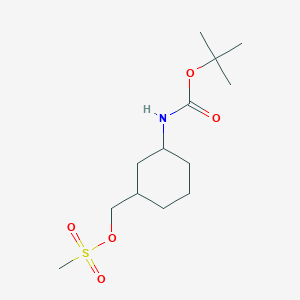
1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring, and a 4-bromo-2-methylphenyl group attached to the third carbon of the pyrrolidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
The synthesis of 1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boc Protecting Group: The Boc group is introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 4-Bromo-2-Methylphenyl Group: This step involves a substitution reaction where the 4-bromo-2-methylphenyl group is introduced to the third carbon of the pyrrolidine ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives and palladium catalysts.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
化学反応の分析
1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromo-2-methylphenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the phenyl ring and the pyrrolidine ring.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong acids for deprotection, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine has several scientific research applications, including:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Biological Studies: It is used in studies investigating the biological activity of pyrrolidine derivatives and their interactions with various biological targets.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of 1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, and ion channels, through binding interactions that modulate their activity. The presence of the Boc protecting group and the 4-bromo-2-methylphenyl group can influence the compound’s binding affinity and selectivity for these targets.
類似化合物との比較
1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(4-chloro-2-methylphenyl)pyrrolidine: Similar structure but with a chlorine atom instead of a bromine atom.
1-Boc-3-(4-fluoro-2-methylphenyl)pyrrolidine: Similar structure but with a fluorine atom instead of a bromine atom.
1-Boc-3-(4-iodo-2-methylphenyl)pyrrolidine: Similar structure but with an iodine atom instead of a bromine atom.
The uniqueness of this compound lies in the specific electronic and steric effects imparted by the bromine atom, which can influence its reactivity and interactions with molecular targets.
特性
分子式 |
C16H22BrNO2 |
|---|---|
分子量 |
340.25 g/mol |
IUPAC名 |
tert-butyl 3-(4-bromo-2-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22BrNO2/c1-11-9-13(17)5-6-14(11)12-7-8-18(10-12)15(19)20-16(2,3)4/h5-6,9,12H,7-8,10H2,1-4H3 |
InChIキー |
IYEPVVQXTQXFNX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Br)C2CCN(C2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13680947.png)
![[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13680948.png)







![7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13680998.png)
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester](/img/structure/B13681000.png)

![2-(Trimethylsilyl)furo[2,3-b]pyridine](/img/structure/B13681012.png)

